molecular formula C22H19NO B2847779 N-(2-phenylethyl)-9H-fluorene-9-carboxamide CAS No. 329703-14-2

N-(2-phenylethyl)-9H-fluorene-9-carboxamide

Cat. No.: B2847779
CAS No.: 329703-14-2
M. Wt: 313.4
InChI Key: XOOBEYDFZRCLSE-UHFFFAOYSA-N
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Description

“N-(2-phenylethyl)-9H-fluorene-9-carboxamide” is a compound that belongs to the class of organic compounds known as amphetamines and derivatives . These are organic compounds containing or derived from 1-phenylpropan-2-amine . It is often referred to as “phenethylamine” and occurs widely in nature: in animals, plants, fungi, and bacteria alike . It is a member of a class of drugs known as fentanyl analogs, which are rapid-acting opioid (synthetic opiate) drugs that alleviate pain without causing loss of consciousness .


Synthesis Analysis

The synthesis of “this compound” involves reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation . The nucleophilic addition reactions of secondary amines at the C=C double bond of substituted N-phenylmaleimides furnished 3-(dialkylamino)-N-phenylsuccinimide derivatives .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H13NO . The structure of this compound is also available as a 2D Mol file .


Chemical Reactions Analysis

Tertiary aliphatic amines are biotransformed through a reversible reaction into tertiary amine oxides .


Physical and Chemical Properties Analysis

“this compound” is a solid/crystalline powder . It can be white or colored powder, or brown and pebbly . The molecular weight of this compound is 163.2163 .

Scientific Research Applications

1. Organic Chemistry Applications

  • Regioselectivity in Organic Reactions : N-Substituted 9H-fluoren-9-imines, including N-(2-phenylethyl)-9H-fluoren-9-imines, react with difluorocarbene, leading to iminium ylides and, under certain conditions, cyclodimerization products or 9H-fluorene-9-carboxamides. This study highlights the regioselectivity of cycloaddition reactions involving fluorene fragments (Novikov et al., 2006).
  • Synthesis of Functionalized Derivatives : Boron trifluoride catalyzed reactions of 9-(phenylethynyl)-9H-fluoren-9-ols with 2-aminobenzamides, including N-(2-phenylethyl) derivatives, lead to highly functionalized benzamides. These reactions demonstrate the versatility of fluorene derivatives in synthesizing complex organic molecules (Shanmugam & Athira, 2021).

2. Material Science and Photophysics

  • Fluorene Derivatives in Surface-Active Agents : N-octadecyl-9-oxo-9H-fluorene-4-carboxamide and its derivatives exhibit unique surface-active properties. These compounds demonstrate significant potential in the development of surfactants with high biological degradation rates (El-Sayed, Althagafi, & Ahmed, 2017).
  • Fluorescent Light-Emitting Mono- and Oligomers : Novel fluorene–isoindole-containing light-emitting mono- and oligomers, including N-(2-phenylethyl) derivatives, have been synthesized for potential use in light-emitting applications. These compounds exhibit blue light emission with good quantum efficiency, indicating their applicability in optoelectronic devices (Lázár et al., 2014).

3. Pharmacological Research

  • Apoptosis Induction in Cancer Research : N-aryl-9-oxo-9H-fluorene-1-carboxamides, structurally related to N-(2-phenylethyl)-9H-fluorene-9-carboxamide, have been identified as novel apoptosis inducers. These compounds demonstrate significant activity in inducing caspase activation and inhibiting cell growth in various cancer cell lines (Kemnitzer et al., 2009).

Safety and Hazards

The safety data sheet for a similar compound, Phenethyl propionate, indicates that it may form combustible dust concentrations in air . It causes skin irritation and serious eye irritation . It is recommended to use personal protective equipment and avoid breathing vapors, mist, or gas .

Future Directions

The 2-phenethylamine motif is widely present in nature, from simple, open-chain structures to more complex polycyclic molecular arrangements . The importance of this moiety is probably best exemplified by the endogenous catecholamines dopamine, norepinephrine, and epinephrine . Considering all these, a review covering the medicinal chemistry landscape is presented here as a brief, central resource linking up 2-phenethylamine hits and receptors .

Properties

IUPAC Name

N-(2-phenylethyl)-9H-fluorene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO/c24-22(23-15-14-16-8-2-1-3-9-16)21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21H,14-15H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOOBEYDFZRCLSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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